N,N-dihexylformamide
Overview
Description
N,N-Dihexylformamide is an organic compound belonging to the class of formamides It is characterized by the presence of two hexyl groups attached to the nitrogen atom of the formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dihexylformamide can be synthesized through the reaction of hexylamine with formic acid or its derivatives. The general reaction involves the condensation of hexylamine with formic acid, leading to the formation of this compound. The reaction is typically carried out under reflux conditions with an appropriate catalyst to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dihexylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert this compound to primary or secondary amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hexanoic acid or hexylamide.
Reduction: Formation of hexylamine or dihexylamine.
Substitution: Formation of various substituted formamides.
Scientific Research Applications
N,N-Dihexylformamide has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dihexylformamide involves its interaction with molecular targets through its formamide functional group. The compound can form hydrogen bonds and engage in dipole-dipole interactions, influencing the reactivity and stability of other molecules. These interactions are crucial in its role as a solvent and reagent in chemical reactions.
Comparison with Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar formamide functionality but with methyl groups instead of hexyl groups.
N,N-Diethylformamide: Another formamide derivative with ethyl groups, used in various chemical applications.
N,N-Dibutylformamide: Contains butyl groups and is used in similar contexts as N,N-dihexylformamide.
Uniqueness: this compound is unique due to its longer alkyl chains, which impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer hydrophobic chains are advantageous.
Properties
IUPAC Name |
N,N-dihexylformamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYHCCVTCJWPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439610 | |
Record name | Formamide, N,N-dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-94-6 | |
Record name | Formamide, N,N-dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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